
4-(3-Chlorophenyl)-4-oxobutanenitrile
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis of Heterocycles
- 4-(3-Chlorophenyl)-4-oxobutanenitrile is used in the synthesis of various heterocycles. For example, it aids in the creation of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, as demonstrated in the study of the reactivity of 4-phenyl-3-oxobutanenitrile derivatives (Khalik, 1997).
Spectroscopic and Structural Analysis
- It's instrumental in the spectroscopic and structural analysis of compounds. For instance, DFT and TD-DFT/PCM calculations were used for molecular structure and spectroscopic characterization of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial Studies
- Derivatives of this compound are evaluated for their antimicrobial activities. For example, complexes of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile showed high antibacterial activity compared to free ligands (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Application in Organic Chemistry
- It is a key component in organic synthesis, as seen in the preparation of 2-arylidene-3-oxobutanenitrile derivatives, which are then used to create other chemically significant compounds (Han, Zhao, Chen, Du, & Wang, 2015).
Biological Activity Analysis
- The compound's derivatives are used in studies exploring their biological activities, including antimicrobial properties. This is evidenced by the evaluation of various derivatives for their activities against bacteria and fungi (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).
Antiviral and Anticancer Studies
- 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, a derivative, has been studied for its antiviral and anticancer properties through molecular docking studies against the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor (Yaccoubi, Elleuch, Mohamed, Hamza, & Zaki, 2022).
Environmental Applications
- Derivatives of 4-(3-Chlorophenyl)-4-oxobutanenitrile are used in environmental applications, such as the development of advanced oxidation processes for the degradation of organic pollutants, like in the study involving the Cr(III)/Cr(VI) redox cycle (Bokare & Choi, 2011).
Optoelectronic Studies
- It plays a role in optoelectronic studies, where derivatives are analyzed for their nonlinear and charge transport properties, as demonstrated in the study of hydroquinoline derivatives (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBGBQUTNZWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502889 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-4-oxobutanenitrile | |
CAS RN |
34555-37-8 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

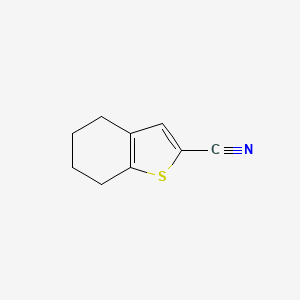
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
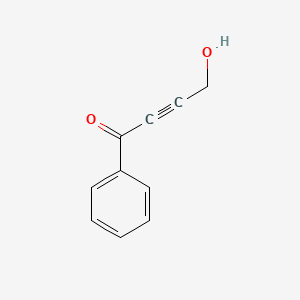
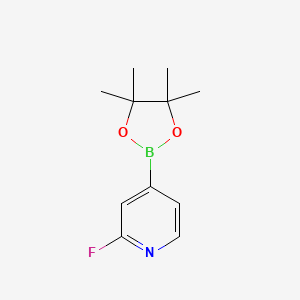

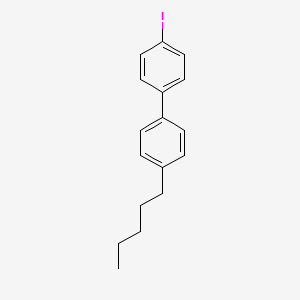
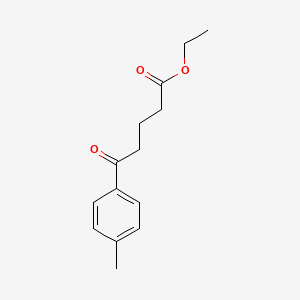
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)
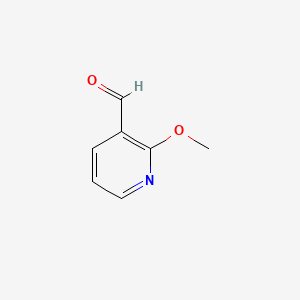
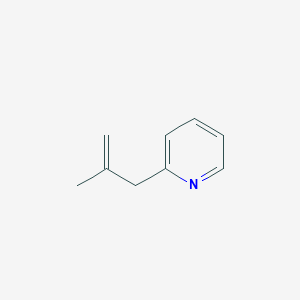
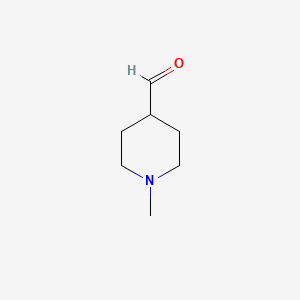
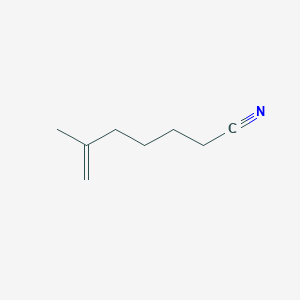
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)